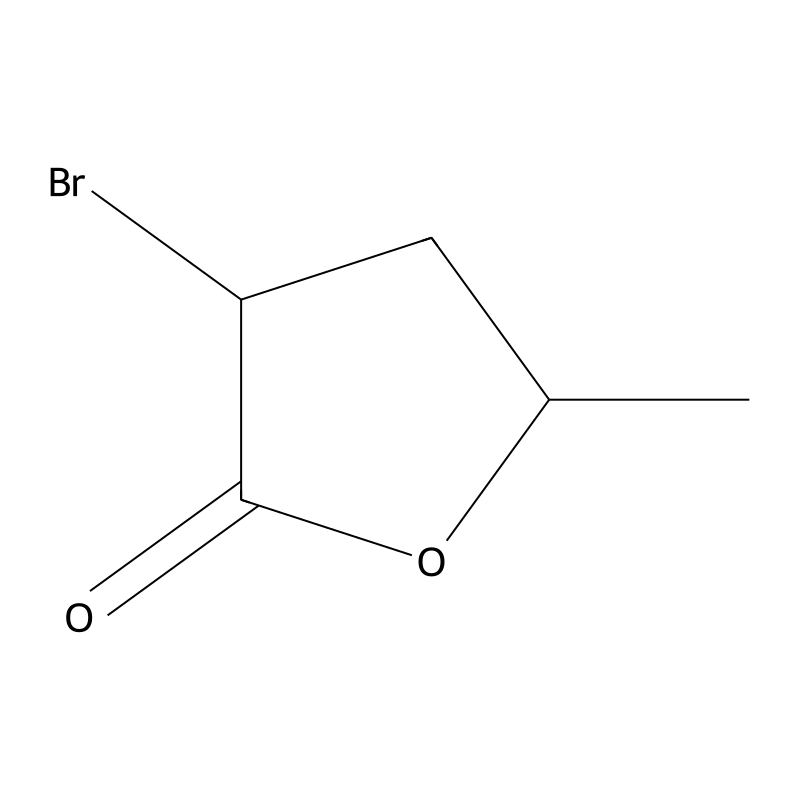

alpha-Bromo-gamma-valerolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

alpha-Bromo-gamma-valerolactone (CAS 25966-39-6) is a halogenated derivative of γ-valerolactone (GVL), a well-known biomass-derived green solvent. The introduction of a bromine atom at the alpha position transforms the stable GVL core into a versatile and reactive intermediate. Its primary value lies in acting as an alkylating agent and a key precursor for introducing the 5-methyl-2-oxotetrahydrofuran moiety into more complex molecules through nucleophilic substitution or organometallic coupling reactions.

While γ-valerolactone (GVL) is an economical starting material, its use as a direct substitute is inefficient for synthesizing α-substituted analogs. A process starting with GVL necessitates a separate, often hazardous, bromination step to generate the target compound, adding significant time, reagent costs, and process complexity. Furthermore, the synthesis of GVL itself from precursors like levulinic acid involves a catalytic step with variable yields (56% to >95%), which adds to the cumulative process inefficiency. Procuring α-bromo-γ-valerolactone directly provides a stable, ready-to-use electrophile, streamlining the synthetic workflow, reducing step-count, and eliminating the need for handling elemental bromine or other harsh brominating agents.

Superior Reactivity Profile Compared to Chloro-Analog for Improved Processability

In nucleophilic substitution reactions, which are a primary application for this compound class, the reactivity of the leaving group is critical. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a significantly better leaving group than chloride. The established reactivity order for halides is I > Br > Cl, meaning α-bromo-γ-valerolactone is expected to react faster and under milder conditions than its corresponding chloro-analog. This enhanced reactivity can lead to reduced reaction times, lower energy consumption, and higher throughput in manufacturing and laboratory workflows.

| Evidence Dimension | Leaving group reactivity in nucleophilic substitution |

| Target Compound Data | High (Bromide leaving group) |

| Comparator Or Baseline | α-Chloro-γ-valerolactone (Chloride leaving group) - Lower reactivity |

| Quantified Difference | Qualitatively higher reaction rates and/or milder process conditions are expected. |

| Conditions | General S_N2 and S_N1-type reactions. |

This allows for more efficient chemical processes, potentially lowering energy costs and increasing production throughput compared to using a less reactive chloro-analog.

Enables High-Yield Synthesis of α-Substituted Lactone Derivatives

The utility of a precursor is determined by the yield of subsequent transformations. While the direct synthesis of the closely related α-bromo-γ-butyrolactone proceeds in a reported 55% yield, transformations using bromo-lactones can achieve much higher efficiencies. For example, nucleophilic substitutions on the bromomethyl group of a structurally similar α-spiro-γ-lactone with nucleophiles like thiophenol and benzylamine proceeded in high yields. This demonstrates that the α-bromo lactone framework is a suitable substrate for efficient, high-yielding downstream reactions, making it a valuable precursor for creating libraries of functionalized molecules.

| Evidence Dimension | Synthetic Yield |

| Target Compound Data | Enables 'high yields' in subsequent nucleophilic substitution reactions (based on close analog). |

| Comparator Or Baseline | The synthesis of comparator α-bromo-γ-butyrolactone proceeds in 55% yield. |

| Quantified Difference | Demonstrates suitability for transformations that significantly exceed the yield of a comparator's own synthesis. |

| Conditions | Nucleophilic substitution on a bromo-lactone core. |

High conversion efficiency in subsequent steps is critical for multi-step syntheses, maximizing final product quantity and improving the overall economics of the process.

Compatibility with Modern C-C Bond Forming Reactions (e.g., Reformatsky)

α-Bromo-γ-valerolactone is an ideal substrate for the Reformatsky reaction, a robust method for forming β-hydroxy esters. In this reaction, zinc metal inserts into the carbon-bromine bond to create a zinc enolate, which is less reactive than a Grignard reagent and does not self-condense with the ester group of another molecule. This controlled reactivity is a key process advantage, allowing for clean addition to aldehydes and ketones. This makes the compound a specific and reliable choice for synthetic routes that require the construction of complex carbon skeletons via enolate chemistry without the side reactions common to more reactive organometallics.

| Evidence Dimension | Reaction Specificity |

| Target Compound Data | Forms moderately reactive zinc enolates suitable for selective addition. |

| Comparator Or Baseline | Grignard reagents (formed from Mg) - Highly reactive, prone to side reactions with the ester functional group. |

| Quantified Difference | Qualitatively higher selectivity and fewer side products in reactions involving ester functionalities. |

| Conditions | Reformatsky reaction conditions (Zinc metal, inert solvent). |

Ensures higher reaction selectivity and product purity, simplifying purification and improving the reliability of C-C bond formation in complex synthesis.

Precursor for Agrochemical and Pharmaceutical Intermediates

Used as a key building block for synthesizing complex heterocyclic and carbocyclic molecules where the valerolactone core is a required structural motif. Its enhanced reactivity compared to chloro-analogs ensures efficient and high-yield nucleophilic substitutions, which is critical in multi-step synthesis pathways.

Efficient Synthesis of β-Hydroxy Esters and Derivatives

Ideal for use in the Reformatsky reaction to synthesize β-hydroxy-γ-valerolactone derivatives. The specific reactivity of the bromo group with zinc provides a reliable method for carbon-carbon bond formation without unwanted reactions at the ester site, leading to cleaner reaction profiles and simplified purification.

Development of Functionalized Monomers and Polymers

Serves as a precursor to α-functionalized valerolactones, including α-methylene-γ-valerolactone, which are valuable monomers for creating specialty polymers. Procuring the pre-brominated lactone streamlines the synthesis of these monomers compared to starting from GVL.

References

- [5] Reformatsky reaction. Wikipedia.

- [11] Nakashima, D., et al. Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. *The Journal of Organic Chemistry*, **88**(4), 2134–2144 (2023).

- [15] Manzer, L. E. Catalytic synthesis of α-methylene-γ-valerolactone: a biomass-derived acrylic monomer. *Applied Catalysis A: General* **272**, 249-256 (2004).

- [16] Carey, F. A., & Sundberg, R. J. *Advanced Organic Chemistry Part A: Structure and Mechanisms*. Springer (2007). Note: General principle cited in TIGP lecture notes.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant